Isodihydrofutoquinol A

Overview

Description

Isodihydrofutoquinol A is a complex organic compound that has garnered attention for its synthesis and the intricacies of its molecular structure. This compound, alongside its derivatives, is part of a broader class of chemicals that exhibit fascinating chemical and physical properties, making them a subject of extensive research in organic chemistry.

Synthesis Analysis

The synthesis of Isodihydrofutoquinol A is a notable achievement in organic synthesis, achieved through an efficient process starting from 4-benzyloxy-2-methoxy-acetophenone. This process employs an electrochemical method to construct the 2,5-cyclohexadienone moiety, a critical step in forming the compound. Subsequently, Isodihydrofutoquinol A can be converted into isofutoquinol A and B through futoquinol, showcasing its versatility in synthetic organic chemistry (Shizuri et al., 1986).

Molecular Structure Analysis

The molecular structure of Isodihydrofutoquinol A and its derivatives, such as isofutoquinol A, has been elucidated through advanced techniques like X-ray crystallographic analysis. These studies provide detailed insights into the stereostructure of these compounds, contributing significantly to the understanding of their chemical behavior and potential applications (Shizuri et al., 1986).

Scientific Research Applications

A study by Shizuri et al. (1986) achieved the total synthesis of Isodihydrofutoquinol A. This synthesis started from 4-benzyloxy-2-methoxy-acetophenone and utilized an electrochemical method to construct the 2,5-cyclohexadienone moiety efficiently. The synthesized Isodihydrofutoquinol A was further converted into isofutoquinol A and B through futoquinol.

Another study on Piper schmidtii, conducted by Tyagi et al. (1993), reported the isolation of Isodihydrofutoquinol A from the leaves and stem of the plant. This study also provided unpublished 13 C NMR data of known neolignans, including Isodihydrofutoquinol A.

Everts (2016) explored the discovery of various isoquinolines, a family to which Isodihydrofutoquinol A belongs. This research indicated that isoquinolines, previously thought to be primarily produced by plants, are also synthesized by fungi like Aspergillus fumigatus. Isoquinolines are known for their diverse applications, including as anesthetics, vasodilators, antifungal agents, and disinfectants.

A comprehensive review by Bhadra and Kumar (2011) on isoquinoline alkaloids highlighted their immense pharmacological and biological properties. These alkaloids, including Isodihydrofutoquinol A, have shown potential in biomedical research and drug discovery, particularly in the context of anticancer properties.

The study by Shang et al. (2020) reviewed the bioactivities of isoquinoline alkaloids from 2014 to 2018, emphasizing their varied bioactivities, including antitumor, antibacterial, antifungal, and neuroprotective activities.

Mechanism of Action

Target of Action

It is known that this compound has certain biological activities, including antimicrobial, antiviral, and antioxidant properties .

Mode of Action

Its biological activities suggest that it may interact with various cellular targets to exert its effects .

Biochemical Pathways

Given its reported biological activities, it is likely that it interacts with multiple pathways related to microbial growth, viral replication, and oxidative stress .

Pharmacokinetics

It is known that isodihydrofutoquinol a is a solid compound that is insoluble in water at room temperature but soluble in some organic solvents such as methanol, ethanol, and dimethyl sulfoxide .

Result of Action

Its reported biological activities suggest that it may inhibit microbial growth, prevent viral replication, and reduce oxidative stress .

Action Environment

properties

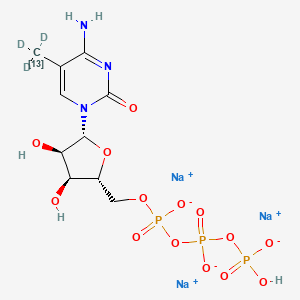

IUPAC Name |

(4R)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-8,10-12,14H,1,6,9,13H2,2-4H3/t14-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOHLDSEWHACKE-SZNDQCEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C=C1)OCO2)[C@]3(C=C(C(=O)C=C3OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Isodihydrofutoquinol A and where is it found?

A1: Isodihydrofutoquinol A is a neolignan, a type of natural product with a specific chemical structure. It has been isolated from certain species of Piper, a genus of plants that includes black pepper. []

Q2: Have there been any attempts to synthesize Isodihydrofutoquinol A in the lab?

A2: Yes, there have been successful total syntheses of Isodihydrofutoquinol A reported in the scientific literature. [, ] This means researchers have been able to create the compound in a laboratory setting, which can be valuable for further study.

Q3: Are there any studies investigating the potential biological activities of Isodihydrofutoquinol A?

A3: While the provided abstracts do not directly explore biological activities of Isodihydrofutoquinol A, one study mentions the discovery of potential epidermal growth factor receptor inhibitors from black pepper for lung cancer treatment using an in-silico approach. [] This suggests that compounds found within black pepper, potentially including Isodihydrofutoquinol A, warrant further investigation for their biological effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.